Pyridoxamine phosphate
Overview
Description
Pyridoxamine phosphate is a derivative of vitamin B6, which is a water-soluble vitamin essential for various physiological functions. It is one of the six vitamers of vitamin B6, which also includes pyridoxine, pyridoxal, and their respective phosphorylated derivatives. This compound plays a crucial role as a coenzyme in numerous enzymatic reactions, particularly those involved in amino acid metabolism .
Mechanism of Action
Target of Action
Pyridoxamine phosphate, also known as Pyridoxamine-5’-Phosphate, is a derivative of Vitamin B6. It interacts with several targets, including Alanine racemase, Glutamate-1-semialdehyde 2,1-aminomutase, Histidinol-phosphate aminotransferase, D-alanine aminotransferase, Aspartate aminotransferase, 4-aminobutyrate aminotransferase GabT, Kynurenine–oxoglutarate transaminase 1, and others . These enzymes play crucial roles in various biochemical reactions, particularly in amino acid and neurotransmitter metabolisms .
Mode of Action
This compound is converted into Pyridoxal 5’-Phosphate (PLP), the active form of Vitamin B6, in the body . PLP acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids . The aldehyde group of PLP forms a Schiff-base linkage with the epsilon-amino group of a specific lysine group of the aminotransferase enzyme .
Biochemical Pathways
This compound, through its conversion to PLP, is involved in a wide range of biochemical reactions. It plays a vital role in both biosynthesis and salvage pathways in organisms producing B6 vitamers . It participates in the metabolism of amino acids, carbohydrates, and lipids . It also contributes to the synthesis of many neurotransmitters .
Pharmacokinetics
It is known that vitamin b6, which includes this compound, is readily absorbed from the gastrointestinal tract . It is stored mainly in the liver with lesser amounts in muscle and brain . It crosses the placenta and is distributed into milk .
Result of Action
The conversion of this compound to PLP has significant effects on normal physiology. PLP is involved in the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . Therefore, the action of this compound can influence a wide range of biological systems within the body .
Action Environment
The absorption of Vitamin B6, including this compound, increases with an increase in the level of carriers transcription (with a deficiency of pyridoxal phosphate), as well as under the action of protein kinase A . With an increase in the intracellular level of camp, there is a significant absorption inhibition of vitamin b6 . Therefore, the action, efficacy, and stability of this compound can be influenced by various environmental factors, including the presence of other compounds and the physiological state of the organism .
Biochemical Analysis
Biochemical Properties
Pyridoxamine phosphate acts as a coenzyme in a variety of biochemical reactions. It interacts with several enzymes, including aminotransferases, which are involved in the transamination process. This compound also participates in the decarboxylation and deamination of amino acids. This compound stabilizes reaction intermediates by acting as an electron sink, which is essential for the proper functioning of these enzymes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in neurotransmitter synthesis, which affects cell signaling in the nervous system. Additionally, this compound impacts gene expression by modulating the activity of transcription factors and enzymes involved in DNA synthesis and repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It forms Schiff-base linkages with the epsilon-amino group of lysine residues in enzymes, facilitating transamination reactions. This compound also acts as an inhibitor or activator of various enzymes, depending on the specific biochemical pathway. It influences gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of chronic diseases such as diabetes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to improve kidney function and reduce oxidative stress in diabetic models. At high doses, this compound can exhibit toxic effects, including peripheral neuropathy and liver damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and neurotransmitter synthesis. It interacts with enzymes such as pyridoxal kinase and pyridoxamine-phosphate oxidase, which are essential for its conversion to other active forms of vitamin B6. This compound also affects metabolic flux by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can exert its biochemical effects. This compound can accumulate in certain tissues, such as the liver and kidneys, where it plays a critical role in metabolic processes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, as it interacts with different enzymes and biomolecules in these compartments. Targeting signals and post-translational modifications help direct this compound to specific organelles, ensuring its proper function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxamine phosphate typically involves the phosphorylation of pyridoxamine. One common method includes the reaction of pyridoxamine with phosphoric acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. This reaction yields this compound through the formation of a phosphoester bond .
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, utilizing microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce this compound, which is then extracted and purified for various applications .
Chemical Reactions Analysis
Types of Reactions: Pyridoxamine phosphate undergoes several types of chemical reactions, including:
Transamination: This reaction involves the transfer of an amino group from an amino acid to a keto acid, facilitated by this compound as a coenzyme.
Decarboxylation: this compound assists in the removal of a carboxyl group from amino acids, forming amines.
Deamination: This reaction involves the removal of an amino group from an amino acid, resulting in the formation of a keto acid.
Common Reagents and Conditions:
Transamination: Typically involves amino acids and keto acids under physiological conditions.
Decarboxylation: Requires specific decarboxylase enzymes and occurs under mild acidic conditions.
Deamination: Often facilitated by deaminase enzymes and occurs under neutral to slightly basic conditions.
Major Products Formed:
Transamination: Produces new amino acids and keto acids.
Decarboxylation: Results in the formation of amines.
Deamination: Produces keto acids and ammonia.
Scientific Research Applications
Pyridoxamine phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a coenzyme in various biochemical assays to study enzyme kinetics and mechanisms.
Biology: this compound is essential for studying amino acid metabolism and neurotransmitter synthesis.
Industry: this compound is used in the production of fortified foods and dietary supplements.
Comparison with Similar Compounds
Pyridoxine: Another vitamer of vitamin B6, which is converted to pyridoxal phosphate in the body.
Pyridoxal: The aldehyde form of vitamin B6, also converted to pyridoxal phosphate.
Pyridoxal Phosphate: The active form of vitamin B6, serving as a coenzyme in over 140 enzymatic reactions.
Uniqueness: Pyridoxamine phosphate is unique in its ability to participate in a wide range of biochemical reactions due to its versatile coenzyme activity. Unlike pyridoxine and pyridoxal, which require conversion to pyridoxal phosphate, this compound can directly function as a coenzyme in various metabolic pathways .
Properties
IUPAC Name |
[4-(aminomethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N2O5P/c1-5-8(11)7(2-9)6(3-10-5)4-15-16(12,13)14/h3,11H,2,4,9H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJGSOSNSPKHNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)COP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
951-83-7 (hydrochloride) | |
Record name | Pyridoxamine phosphate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046825 | |
Record name | Pyridoxamine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pyridoxamine 5'-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
529-96-4 | |
Record name | Pyridoxamine 5′-phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridoxamine phosphate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridoxamine-5'-Phosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02142 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pyridoxamine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridoxamine phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIDOXAMINE PHOSPHATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q05R77UO7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pyridoxamine 5'-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.